![molecular formula C12H8N4O4S2 B12561842 8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid CAS No. 143661-84-1](/img/structure/B12561842.png)
8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a hydroxy group at position 8, a thiazole ring at position 6, and a sulfonic acid group at position 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the diazotization of 8-hydroxyquinoline followed by coupling with a thiazole derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-assisted co-grinding and the use of catalysts can be employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 8 can be oxidized to form quinone derivatives.
Reduction: The diazenyl linkage can be reduced to form amine derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions typically require controlled temperatures and pH to achieve the desired products .
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted quinoline compounds .
Aplicaciones Científicas De Investigación
8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid has been extensively studied for its scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, by binding to their active sites. This inhibition can lead to the modulation of signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives and thiazole-containing molecules, such as:
- 8-Hydroxyquinoline
- 5-Chloro-8-hydroxyquinoline
- Thiazole derivatives with various substituents .
Uniqueness
What sets 8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the quinoline and thiazole rings, along with the diazenyl and sulfonic acid groups, allows for versatile reactivity and a broad range of applications .
Propiedades
Número CAS |
143661-84-1 |
|---|---|
Fórmula molecular |
C12H8N4O4S2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
8-hydroxy-6-(1,3-thiazol-2-yldiazenyl)quinoline-5-sulfonic acid |
InChI |
InChI=1S/C12H8N4O4S2/c17-9-6-8(15-16-12-14-4-5-21-12)11(22(18,19)20)7-2-1-3-13-10(7)9/h1-6,17H,(H,18,19,20) |
Clave InChI |
XDENEPZBHLRNAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CC(=C2N=C1)O)N=NC3=NC=CS3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


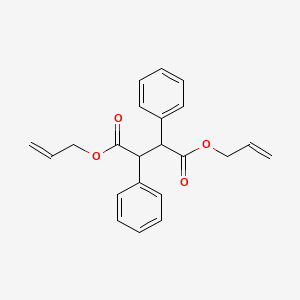
![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)
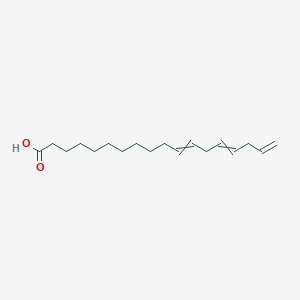
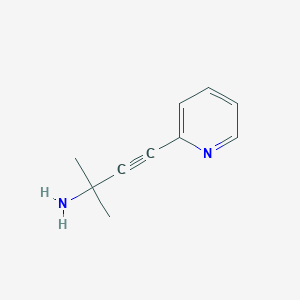
![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)

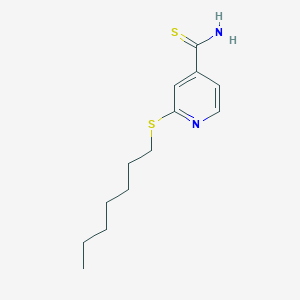

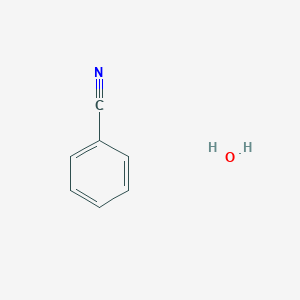
![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
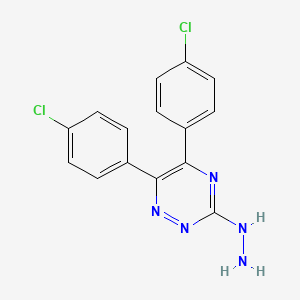
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
